molecular formula C21H18N4O5 B12477837 2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide

2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide

Cat. No.: B12477837
M. Wt: 406.4 g/mol
InChI Key: BFZHFERYFICTHP-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the nitrophenyl intermediates. One common method involves the nitration of 2-methyl-5-nitroaniline using concentrated sulfuric acid and nitric acid at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the benzylamino group and form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides or benzylamines.

Scientific Research Applications

2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylamino group may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-nitroaniline: A precursor in the synthesis of the target compound.

    Benzylamine: A simpler analog with similar functional groups.

    Nitrobenzamide derivatives: Compounds with similar structural features but different substituents.

Uniqueness

2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual nitro groups and benzylamino moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H18N4O5

Molecular Weight

406.4 g/mol

IUPAC Name

2-(benzylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide

InChI

InChI=1S/C21H18N4O5/c1-14-7-8-17(25(29)30)12-20(14)23-21(26)18-11-16(24(27)28)9-10-19(18)22-13-15-5-3-2-4-6-15/h2-12,22H,13H2,1H3,(H,23,26)

InChI Key

BFZHFERYFICTHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3

Origin of Product

United States

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